molecular formula C7H11ClN2O B2375617 2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride CAS No. 2253639-29-9

2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride

Cat. No.: B2375617
CAS No.: 2253639-29-9
M. Wt: 174.63
InChI Key: WQWBFVXXJDJHLO-UHFFFAOYSA-N
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Description

The compound is a derivative of aminomethylpyridine . Aminomethylpyridine is a type of organic compound known as an aralkylamine . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Molecular Structure Analysis

The molecular structure of aminomethylpyridine consists of a pyridine ring with an aminomethyl group attached . The exact structure of “2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride” would depend on the positions of the aminomethyl group, the methyl group, and the hydroxyl group on the pyridine ring.


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its exact structure and the conditions under which it is reacted. Aminomethyl groups can participate in a variety of chemical reactions, including those involving their amino and methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, aminomethylpyridine is a liquid at room temperature with a density of 1.049 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of “2-(Aminomethyl)-6-methylpyridin-3-ol;hydrochloride” would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Aminomethylpyridine is considered hazardous. It’s combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

2-(aminomethyl)-6-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-3-7(10)6(4-8)9-5;/h2-3,10H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWBFVXXJDJHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-29-9
Record name 2-(aminomethyl)-6-methylpyridin-3-ol hydrochloride
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